molecular formula C10H8ClN3O2 B1447774 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1807979-67-4

1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1447774
CAS No.: 1807979-67-4
M. Wt: 237.64 g/mol
InChI Key: GJXQCBFRUQITFG-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a carboxylic acid functional group attached to a 1,2,4-triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,2,4-triazole derivatives, which can be obtained through the cyclization of appropriate precursors.

    Benzylation: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically involving the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming ester derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the triazole ring.

    3-Benzyl-5-chloro-1,2,3-triazole 1-oxide: This compound contains an additional oxygen atom, which may affect its chemical and biological properties.

    1-Benzyl-4-chloro-1H-1,2,3-triazole-3-oxide: Another similar compound with a different substitution pattern on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-5-chloro-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-10-12-8(9(15)16)13-14(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXQCBFRUQITFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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